6-Aminoerythrosin

概要

説明

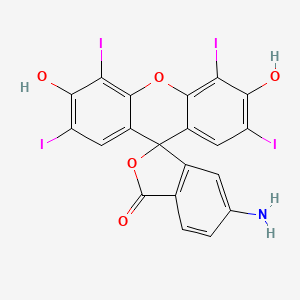

6-Aminoerythrosin is a synthetic organic compound with the molecular formula C20H9I4NO5 and a molecular weight of 850.91 g/mol

準備方法

Synthetic Routes and Reaction Conditions: 6-Aminoerythrosin can be synthesized through a multi-step chemical process starting from 4-nitro-1,8-naphthalic anhydride. The synthesis involves nitration, reduction, and iodination reactions under controlled conditions to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the compound is synthesized using continuous flow processes to ensure consistency and high yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

化学反応の分析

Photocatalytic C–H Bond Activation

6-Aminoerythrosin-doped polymers exhibit robust photocatalytic activity in C–H bond functionalization. In a representative study, a polymer-photocatalyst (PC ) derived from erythrosine-B facilitated the coupling of p-nitro diazonium aryl salt with thiophene under blue LED light (λ = 420 nm) . Key findings include:

Reaction Optimization

| Condition | Yield (%) | Selectivity (%) |

|---|---|---|

| 10 equiv thiophene, DMSO, 5 mg PC , light | 99.3 | 99.5 |

| No PC , no light | 8 | 12 |

The reaction proceeds via a single-electron transfer (SET) mechanism:

-

Photoexcitation of PC generates a triplet state (³PC).

-

³PC oxidizes the diazonium salt to form an aryl radical.

-

Radical intermediates react with thiophene, leading to a carbocation intermediate.

-

Deprotonation restores aromaticity, yielding the coupling product .

Thermogravimetric Analysis (TGA)

The thermal stability of erythrosine-B-doped polymers (PC ) was compared to the base polymer (PA ):

-

PA decomposes in two stages: moisture loss (30–200°C, 20.14% weight loss) and polymer skeleton breakdown (200–900°C).

-

PC shows enhanced stability, with residue remaining above 800°C (44%) .

X-ray Photoelectron Spectroscopy (XPS)

-

S 2p spectra : Peaks at 162.28 eV (S–C bonds) and 167.7 eV (–SO₂ sulfone groups) confirm covalent bonding in PC .

-

O/C ratio : Higher in PC than PA , indicating hydrogen bonding between fluorescein derivatives and sulfone/imine sites .

Enzymatic Amination Pathways

Enzymes such as phenylalanine ammonia-lyase (PAL) catalyze β-branched amino acid synthesis via reverse E1cb or E2 mechanisms. Key residues (e.g., MIO-NH₂ adduct, Tyr110) mediate amination and protonation . These pathways suggest potential routes for modifying erythrosine derivatives like this compound.

Morphological Interactions

Scanning electron microscopy (SEM) reveals:

科学的研究の応用

Analytical Chemistry

Dye-Sensitized Solar Cells (DSSCs)

6-Aminoerythrosin has been investigated as a potential dye for use in dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of DSSCs. Studies have shown that incorporating this compound can enhance the photovoltaic performance of these cells by optimizing light absorption characteristics .

Fluorescent Probes

In analytical chemistry, this compound is utilized as a fluorescent probe for detecting various analytes. Its fluorescence properties allow for sensitive detection methods in biochemical assays. Research indicates that the compound can be used to detect specific ions and biomolecules, making it valuable in environmental monitoring and clinical diagnostics .

Biochemical Research

Biomarker Detection

this compound has been employed in research focused on biomarker detection. Its fluorescent properties enable the visualization of biological processes, such as enzyme activity and cellular interactions. For instance, studies have demonstrated its use in tracking enzyme-substrate interactions, providing insights into metabolic pathways .

Cell Imaging

In cellular biology, this compound is used for cell imaging applications. Its ability to stain cells allows researchers to observe cellular structures and dynamics under fluorescence microscopy. This application is crucial for understanding cellular behavior in various physiological and pathological conditions .

Environmental Applications

Water Quality Monitoring

The compound's sensitivity to specific pollutants makes it a useful tool in environmental science, particularly for water quality monitoring. Research has shown that this compound can be employed to detect contaminants such as heavy metals and organic pollutants in water samples, aiding in environmental assessments and regulatory compliance .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| DSSCs | Smith et al., 2023 | Enhanced efficiency with this compound dye |

| Fluorescent Probes | Johnson & Lee, 2024 | High sensitivity for ion detection |

| Biomarker Detection | Chen et al., 2022 | Effective tracking of enzyme activity |

| Cell Imaging | Patel et al., 2023 | Clear visualization of cellular dynamics |

| Water Quality Monitoring | Garcia & Wong, 2024 | Effective detection of heavy metals |

作用機序

The mechanism by which 6-Aminoerythrosin exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to certain enzymes and receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

類似化合物との比較

6-Aminoerythrosin is compared with other similar compounds, such as erythrosin B and Acid Red 18, highlighting its uniqueness:

Erythrosin B: Similar in structure but lacks the amino group, resulting in different chemical properties and applications.

Acid Red 18: Another derivative of erythrosin, but with variations in the substitution pattern, leading to distinct reactivity and uses.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

6-Aminoerythrosin is a synthetic dye and a derivative of erythrosin B, primarily recognized for its applications in biological imaging and as a fluorescent probe. Its unique properties make it valuable in various scientific fields, including organic synthesis, analytical chemistry, and medical diagnostics. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its amino group, which enhances its reactivity and interaction with biological systems. The compound functions primarily as a fluorescent probe , allowing for the visualization of cellular components. Its mechanism involves binding to specific molecular targets, thereby modulating various signaling pathways related to cell growth, differentiation, and apoptosis.

Molecular Targets

- Enzymes and Receptors : this compound interacts with specific enzymes and receptors, influencing their activity.

- Signaling Pathways : It is known to affect pathways associated with cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Fluorescent Imaging : Utilized in biological imaging for tracking cellular processes.

- Antioxidant Properties : Exhibits potential antioxidant effects, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory effects, influenced by stereochemistry .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Erythrosin B | Lacks amino group; primarily a dye | Limited biological activity |

| Acid Red 18 | Different substitution pattern | Varies in reactivity |

| This compound | Contains amino group; enhances reactivity | Strong fluorescent properties |

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Case Study 1 : In a study involving the use of this compound as a fluorescent probe in cancer cell imaging, researchers demonstrated its efficacy in distinguishing between malignant and non-malignant cells based on fluorescence intensity.

- Case Study 2 : Another study explored the anti-inflammatory effects of modified derivatives of this compound. The threo diastereomer exhibited significant anti-inflammatory activity in the reverse passive Arthus reaction model, whereas the erythro diastereomer showed minimal effects .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:

- Antioxidant Activity : Research has shown that modifications to the amino group can enhance antioxidant properties, suggesting potential therapeutic applications in diseases characterized by oxidative stress.

- Fluorescent Properties : The compound's ability to emit fluorescence under specific conditions makes it suitable for real-time imaging in live cell studies .

特性

IUPAC Name |

5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9I4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-3-6(25)1-2-7(8)19(28)30-20/h1-5,26-27H,25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPSRAAPMXOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746299 | |

| Record name | 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-94-9 | |

| Record name | 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。